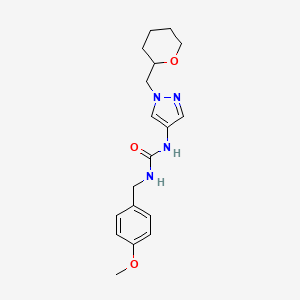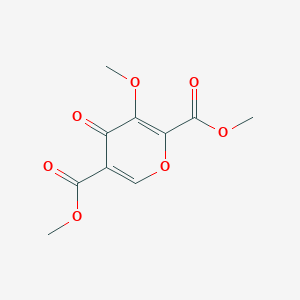
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is a chemical compound with the molecular formula C10H10O7 . It has a molecular weight of 242.19 . It is a solid substance stored in a refrigerator . This compound is a useful intermediate for the preparation of dolutegravir and dolutegravir salts used in antiretroviral medications .
Synthesis Analysis
The synthesis of this compound has been reported in literature . A two-step procedure was extensively optimized, and it was found that the reactions can be carried out in toluene as a single solvent . The product was directly obtained by a simple filtration .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O7/c1-14-7-6(11)5(9(12)15-2)4-17-8(7)10(13)16-3/h4H,1-3H3 . The InChI key is QEKNLIRXCBQPFD-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be a useful intermediate in the synthesis of dolutegravir and dolutegravir salts .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 242.19 . It is stored in a refrigerator .Aplicaciones Científicas De Investigación
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate has a wide range of applications in scientific research. It is used as a reagent in organic chemistry and biochemistry, and for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, in the production of dyes, and in the production of polymers and plastics. This compound is also used in the production of fuel additives, in the synthesis of food additives, and in the synthesis of pesticides.
Mecanismo De Acción
Target of Action
It is known to be a useful intermediate in the synthesis of antiretroviral medications .
Mode of Action
As an intermediate, it likely undergoes further chemical reactions to form the active compound in antiretroviral medications .
Biochemical Pathways
Given its role in the synthesis of antiretroviral medications, it may indirectly influence pathways related to viral replication .
Result of Action
As an intermediate in the synthesis of antiretroviral medications, its ultimate effect would be to inhibit viral replication .
Action Environment
It’s worth noting that the compound’s synthesis process has been optimized for efficiency and environmental sustainability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate in laboratory experiments is its versatility. It can be used in a wide range of experiments, and is relatively easy to synthesize. The main limitation is its toxicity. This compound is a toxic compound, and should be handled with care.
Direcciones Futuras
The future of Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate research is promising. The compound has a wide range of potential applications, and further research is needed to explore its full potential. Potential future directions include further study of its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in the production of pharmaceuticals, dyes, and polymers. Additionally, further research is needed to explore its potential for use as a fuel additive, food additive, and pesticide.
Métodos De Síntesis
Dimethyl 3-methoxy-4-oxo-4H-pyran-2,5-dicarboxylate is synthesized through a reaction between dimethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate and dimethyl 2,5-dicarboxylate. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out at temperatures between 100-150°C and yields this compound as a white crystalline solid.
Safety and Hazards
This compound is associated with several hazards. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
dimethyl 3-methoxy-4-oxopyran-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7/c1-14-7-6(11)5(9(12)15-2)4-17-8(7)10(13)16-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNLIRXCBQPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=C(C1=O)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

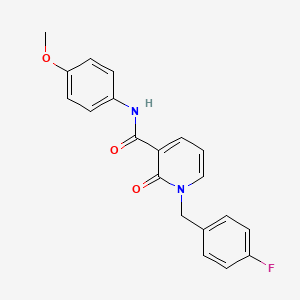
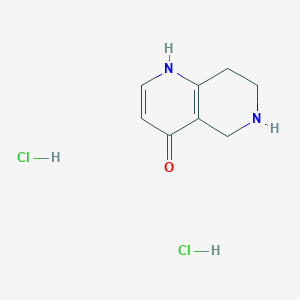

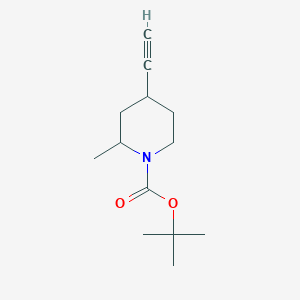
![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2783613.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2783614.png)

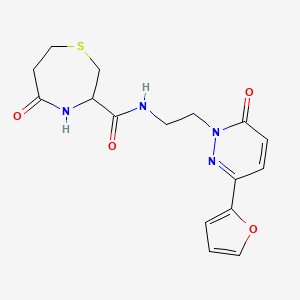

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2783624.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2783625.png)


